N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
Description
This compound is a bis-amide derivative featuring a central ethanediamide (oxalamide) core. Its structure includes:
- Aromatic sulfonyl group: A 4-fluorobenzenesulfonyl moiety attached to an ethyl chain, which is further substituted with a furan-2-yl group. This sulfonyl group enhances electrophilicity and may influence binding to biological targets like enzymes or receptors .
- 4-Methoxyphenethyl moiety: The N'-terminal arm contains a 4-methoxyphenyl group linked via an ethyl chain. The methoxy group provides electron-donating effects, which can stabilize aromatic systems and influence metabolic stability .
Synthetic routes for analogous compounds involve nucleophilic substitutions, Friedel-Crafts reactions, and alkylation steps, as seen in the preparation of sulfonamide- and triazole-containing derivatives . Structural confirmation relies on spectral data (e.g., IR bands for C=O at 1663–1682 cm⁻¹, absence of S–H stretching in thione tautomers) and elemental analysis .
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O6S/c1-31-18-8-4-16(5-9-18)12-13-25-22(27)23(28)26-15-21(20-3-2-14-32-20)33(29,30)19-10-6-17(24)7-11-19/h2-11,14,21H,12-13,15H2,1H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJSUQGTMKOEGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Fluorophenyl Sulfonyl Intermediate: This step involves the reaction of 4-fluorobenzenesulfonyl chloride with an appropriate amine to form the sulfonyl intermediate.
Coupling with Furyl and Methoxyphenyl Groups: The intermediate is then reacted with 2-furyl ethylamine and 2-(4-methoxyphenyl)ethylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the furyl and methoxyphenyl groups.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
*Calculated based on molecular formula.
Key Comparisons
- Aromatic Substitution Effects :
- Heterocyclic Influence : Thiazolo-triazole derivatives () exhibit rigid planar structures, favoring kinase binding, while the target’s furan-sulfonyl system may prioritize sulfotransferase or protease interactions .
- Bioactivity Trends : N-[2-(4-methoxyphenyl)ethyl]acetamide derivatives () show moderate hypoglycemic activity (IC50 ~69–87 µM), suggesting the target’s ethanediamide core could amplify potency via dual hydrogen-bonding motifs .
Spectral and Physicochemical Properties
- IR Spectroscopy: The target’s C=O stretch (1663–1682 cm⁻¹) aligns with related oxalamides (), while absence of S–H bands (~2500 cm⁻¹) confirms non-thiol tautomeric forms .
Research Findings and Implications
- Synthetic Feasibility : The target’s synthesis likely parallels methods for sulfonamide-triazole hybrids (), though alkylation of the ethanediamide core may require optimized conditions to avoid N- vs. S-alkylation side products .
- Therapeutic Potential: Structural similarity to hypoglycemic agents () and kinase inhibitors () positions the compound for evaluation in diabetes or oncology models.
- Limitations : Lack of explicit bioactivity data for the target necessitates in vitro profiling (e.g., enzyme inhibition assays) to validate computational predictions .
Biological Activity
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, also known by its CAS number 896312-02-0, is a complex organic compound with significant potential in medicinal chemistry. This article examines its biological activity, focusing on its antimicrobial properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 474.5 g/mol. The presence of sulfonyl and furan functionalities contributes to its unique reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H23FN2O6S |
| Molecular Weight | 474.5 g/mol |
| CAS Number | 896312-02-0 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria. Notably, it has shown effectiveness against Staphylococcus aureus ATCC29213, a common pathogen associated with various infections.
Case Studies on Antibacterial Efficacy
- Study on Gram-positive Bacteria:
- The compound was tested against several strains of gram-positive bacteria, demonstrating a minimum inhibitory concentration (MIC) that suggests potent antibacterial properties.
- Study on Gram-negative Bacteria:
- In vitro studies revealed that the compound effectively inhibited the growth of various gram-negative bacteria, indicating a broad spectrum of antimicrobial activity.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets within bacterial cells. The sulfonyl group may act as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on proteins or enzymes crucial for bacterial survival.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar molecules:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-methylethanediamide | Lacks dual fluorine substitution; simpler structure | Limited antibacterial activity |
| 3-chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide | Contains chlorine instead of fluorine; different reactivity profile | Moderate antibacterial activity |
The dual fluorine substitution in the primary compound enhances its reactivity and biological potency compared to other derivatives.
Potential Therapeutic Applications
Due to its antimicrobial properties, this compound holds promise for development in several therapeutic areas:
- Antibiotic Development: Given its efficacy against resistant bacterial strains, this compound could be a candidate for new antibiotic formulations.
- Cancer Research: Preliminary studies suggest potential anticancer properties, warranting further investigation into its effects on cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
